molecular formula C8H11F3N2O3 B2653331 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate CAS No. 2230803-47-9

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate

Cat. No. B2653331
CAS RN: 2230803-47-9
M. Wt: 240.182
InChI Key: JWZMAUVYJOLHLD-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is a chemical compound . It is a derivative of 2,5-Diazaspiro[3.4]octan-6-one .


Molecular Structure Analysis

The molecular structure of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not fully detailed in the available resources .

Scientific Research Applications

Formation and Reactions of Fluorinated Compounds

The study by Kovtonyuk et al. (2005) explores the reactions of polyfluorinated cyclohexa-dienones with diazomethane, leading to the formation of fluorinated 1-oxaspiro compounds. These compounds, upon further reaction with isocyanates, produce fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing a pathway for synthesizing complex fluorinated structures potentially useful in material science and pharmaceuticals (Kovtonyuk et al., 2005).

Photoaffinity Labeling

Chowdhry, Vaughan, and Westheimer (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene. This compound, due to its acid stability and photolysis behavior, is identified as a promising candidate for photoaffinity labeling in biochemical research, demonstrating an application in studying enzyme mechanisms and interactions (Chowdhry, Vaughan, & Westheimer, 1976).

Synthetic Studies Toward Diazaspiroketal Frameworks

Research by Goubert et al. (2007) investigates synthetic approaches toward 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, revealing pathways to access complex bicyclic structures such as 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one frameworks. These findings contribute to the development of novel organic compounds with potential applications in chemical synthesis and drug development (Goubert et al., 2007).

Cycloaddition Reactions

Chiaroni et al. (2000) explored the [3+2] cycloaddition of methylenelactams with nitrones, producing 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating spirocyclic structures, which are valuable in the development of pharmaceuticals and materials due to their complex and rigid frameworks (Chiaroni et al., 2000).

Novel Diazaspiro[3.4]octane Series for Malaria Research

Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite, Plasmodium falciparum. This discovery highlights the potential of spirocyclic compounds in developing new antimalarial drugs and understanding the parasite's biology (Le Manach et al., 2021).

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not explicitly mentioned in the available resources .

properties

IUPAC Name

2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZMAUVYJOLHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate

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